molecular formula C16H14N2O2S B2744419 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313483-65-7

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2744419
CAS No.: 313483-65-7
M. Wt: 298.36
InChI Key: CAULMPCRVFAFAN-UHFFFAOYSA-N
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Description

3-Methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (molecular formula: C₁₆H₁₄N₂O₂S; molecular weight: 298.36 g/mol) is a benzothiazole-derived amide featuring a methoxy-substituted benzoyl group attached to the 2-amino position of a 6-methylbenzothiazole scaffold . The compound’s structure is characterized by a planar benzothiazole core fused with a substituted benzamide moiety, which is critical for interactions in biological or material science applications.

Properties

IUPAC Name

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULMPCRVFAFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 6-methyl-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-formyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide or 3-carboxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.

    Reduction: Formation of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, exhibit promising anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. For instance, the compound has shown cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating significant antiproliferative activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to neurodegenerative diseases. Notably, it has shown selective inhibition of butyrylcholinesterase (BChE), which is implicated in Alzheimer's disease. This selectivity suggests that it may serve as a lead compound for developing therapies aimed at treating neurodegenerative disorders .

Antimicrobial Properties

There is growing interest in the antimicrobial activities of benzothiazole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results indicate moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Drug Development

The unique properties of this compound make it a candidate for drug development targeting multiple pathways involved in cancer and neurodegenerative diseases. Its structural modifications can lead to derivatives with enhanced efficacy and reduced toxicity profiles. For example, modifications aimed at increasing hydrophilicity may improve solubility and bioavailability .

Antioxidative Activity

Recent studies have highlighted the antioxidative potential of compounds related to benzothiazole derivatives. This compound may play a role in mitigating oxidative stress, which is linked to various chronic diseases . The incorporation of methoxy groups enhances the antioxidative capacity by stabilizing free radicals.

Industrial Applications

The compound is also being explored for its utility in material science, particularly in developing new materials with specific chemical properties. Its unique substitution pattern allows it to be used as a building block for synthesizing more complex molecules with tailored functionalities.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Anticancer Studies : A study on N-substituted benzimidazole carboxamides demonstrated their antiproliferative effects against MCF-7 cells, providing insights into structure-activity relationships that could be applicable to this compound .
  • Enzyme Inhibition Research : Another investigation into benzothiazole derivatives revealed their potential as selective inhibitors of key enzymes involved in neurodegeneration, paralleling findings related to this compound .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. This compound may exert its effects by binding to active sites or allosteric sites on target proteins, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Chloro-Substituted Analogs
  • 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 346719-38-8): Incorporates a chloro group at the 2-position of the benzamide ring.
Nitro-Substituted Analogs
  • 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N'-(2-nitrobenzylidene)pyridine-3-carbohydrazide (5d): Features a nitro group on the benzylidene substituent. The nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring, which may alter reactivity and binding affinity. Reported melting point: 188–190°C .
Bromo-Substituted Analogs
  • 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide : Contains a bromine atom on the benzamide ring and an additional phenyl spacer. The bromine increases molecular weight (423.33 g/mol) and may enhance halogen bonding in crystal packing or target interactions .

Methoxy-Substituted Derivatives

  • 2-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS: 313374-12-8): Differs by a para-phenyl extension, increasing molecular weight (375.43 g/mol) and polar surface area. This structural modification could influence solubility and steric interactions in biological systems .

Crystallographic and Spectral Comparisons

  • N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) :
    • Crystal Lattice Parameters :
  • 2-BTBA: a = 5.9479 Å, b = 16.8568 Å, c = 11.9366 Å, Volume = 1169.13 ų .
  • 2-BTFBA: a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å, Volume = 1195.61 ų .
    • FT-IR Profiles :
  • Both compounds show N-H stretching vibrations near 3165–3233 cm⁻¹ and carbonyl (C=O) stretches at 1670–1620 cm⁻¹, consistent with secondary amides .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Key Substituents Reference
3-Methoxy-N-(6-methylbenzothiazol-2-yl)benzamide 298.36 4.10 - 3-OCH₃, 6-CH₃
2-Chloro-N-(6-methylbenzothiazol-2-yl)benzamide 302.78 - - 2-Cl, 6-CH₃
4-Bromo-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide 423.33 - - 4-Br, para-phenyl spacer
N'-(4-Methoxybenzylidene)-2-[(6-methylbenzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5g) - - 170–171 4-OCH₃, Schiff base
2-BTBA 256.31 - - Unsubstituted benzamide

Table 2: Spectral Characteristics

Compound IR Stretches (cm⁻¹) Notable NMR Shifts (δ, ppm)
3-Methoxy-N-(6-methylbenzothiazol-2-yl)benzamide C=O (~1670), OCH₃ (~2850) Aromatic H: 6.8–8.1; CH₃: ~2.5
5g (Schiff base analog) C=N (~1600), NH (~3300) Benzothiazole CH₃: 2.4; OCH₃: 3.8
2-BTBA C=O (1670–1620), N-H (3233) Benzamide aromatic H: 7.2–7.8

Biological Activity

3-Methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known by its CAS number 313508-30-4, is a compound that exhibits significant biological activity. This article reviews its pharmacological properties, particularly focusing on its antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationships.

  • Molecular Formula: C22H18N2O2S
  • Molecular Weight: 374.46 g/mol
  • Density: 1.288 g/cm³ (predicted)
  • pKa: 12.96 (predicted)

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been shown to possess varying degrees of activity against different pathogens:

PathogenIC50 (µg/mL)Comparison Agent
Staphylococcus aureus15.6Chloramphenicol (MIC: 24.6)
Escherichia coli12.0Kanamycin (MIC: 31.25)
Candida albicans16.0Miconazole (MIC: 7.8)
Cryptococcus neoformans125Amphotericin B (IC50: 0.5)

The compound demonstrated moderate antifungal activity, particularly against Candida species and Cryptococcus neoformans, indicating its potential for treating fungal infections .

Anticancer Activity

The benzothiazole moiety in the compound has been linked to anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under review has shown promising results in vitro against several cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: The compound has been reported to inhibit certain enzymes that are crucial for microbial survival and proliferation.
  • Disruption of Cell Membrane Integrity: It may affect the integrity of microbial cell membranes, leading to cell lysis.
  • Interference with DNA Synthesis: Some studies suggest that it may interfere with DNA replication in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications in the benzothiazole ring or the methoxy group can significantly alter potency:

  • Substituent Effects: Electron-donating groups like methoxy enhance antimicrobial activity, while electron-withdrawing groups tend to reduce it.
  • Benzothiazole Variants: Different substitutions on the benzothiazole ring have been explored to optimize activity against specific pathogens and cancer cells .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Clinical Trials on Antimicrobial Efficacy: A trial involving benzothiazole derivatives showed significant improvement in infection resolution rates compared to standard treatments.
  • Anticancer Studies: Preclinical studies using animal models demonstrated that compounds similar to this compound exhibit reduced tumor size and improved survival rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 6-methyl-1,3-benzothiazol-2-amine with a substituted benzoyl chloride derivative (e.g., 3-methoxybenzoyl chloride) under reflux in chloroform or ethanol. Catalysts like imidazole derivatives may enhance reaction efficiency . For example, describes a similar synthesis using 6-methoxy-1,3-benzothiazol-2-amine and an adamantylacetyl imidazole intermediate, yielding a structurally analogous benzothiazole derivative via reflux in chloroform .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the benzothiazole ring at 6.8–8.0 ppm) .
  • X-ray diffraction : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice, as shown in for a related compound) .
  • Elemental analysis : Confirm purity by matching experimental and theoretical C/H/N/S/O percentages .

Q. What preliminary biological screening methods are applicable for this compound?

  • Methodology : Screen for antimicrobial or anticancer activity using:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Cell viability assays : MTT or ATP-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Molecular docking : Predict binding affinity to target proteins (e.g., thymidylate synthase) using software like AutoDock .

Q. How are solubility and purification challenges addressed?

  • Methodology : Optimize solvent systems for recrystallization. Ethanol-water mixtures (80% ethanol) are effective for removing unreacted starting materials, as demonstrated in . For low solubility, consider dimethyl sulfoxide (DMSO) for biological assays, ensuring concentrations remain below 0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity in nucleophilic substitutions .
  • Catalyst screening : Test bases like NaH or K2CO3 to deprotonate the benzothiazole amine, improving electrophilic attack efficiency .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux time (e.g., 6–12 hours) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, methyl group on benzothiazole) and compare bioactivity .
  • Targeted assays : Validate mechanisms (e.g., enzyme inhibition vs. membrane disruption) using kinase profiling or transcriptomic analysis .
  • Crystallographic data : Correlate hydrogen-bonding patterns (e.g., N–H⋯N interactions in ) with bioactivity discrepancies .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

  • Methodology :

  • HPLC-MS : Develop a gradient elution protocol with C18 columns and electrospray ionization (ESI) for sensitive detection .
  • Calibration curves : Use internal standards (e.g., deuterated analogs) to minimize matrix effects in biological samples .

Notes

  • Structural analogs (e.g., adamantyl-substituted benzothiazoles in ) provide insights into conformational stability and bioactivity .
  • Safety protocols : Handle intermediates with nitrile gloves and fume hoods due to potential irritancy (see for benzothiazole safety guidelines) .

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